N~1~-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE
Description
N~1~-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE is a compound that features an adamantyl group attached to a benzenesulfonamide structure The adamantyl group is known for its bulky, rigid structure, which can influence the compound’s physical and chemical properties
Properties
IUPAC Name |
N-(2-adamantyl)-2,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2NO2S/c17-13-1-2-14(18)15(8-13)22(20,21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16,19H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKJKSWLXJOXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be synthesized through various methods, including the hydrogenation of adamantane derivatives or the rearrangement of adamantylmethyl groups.
Attachment to Benzene Ring: The adamantyl group is then attached to a benzene ring through a substitution reaction.
Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the substituted benzene with a sulfonyl chloride in the presence of a base.
Chlorination: The final step involves the chlorination of the benzene ring to introduce the two chlorine atoms at the 2 and 5 positions.
Industrial Production Methods
Industrial production of N1-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzene ring are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to different sulfonamide derivatives .
Scientific Research Applications
N~1~-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The adamantyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects . The sulfonamide group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-adamantyl)benzamide: This compound features an adamantyl group attached to a benzamide structure and shares some structural similarities with N1-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE.
N-(1-adamantyl)-2-chlorobenzamide: Similar to the above compound but with a chlorine atom on the benzene ring.
N-(2-adamantyl)-4-methoxybenzamide: This compound has an adamantyl group and a methoxy group on the benzene ring.
Uniqueness
N~1~-(2-ADAMANTYL)-2,5-DICHLORO-1-BENZENESULFONAMIDE is unique due to the presence of both the adamantyl group and the sulfonamide group, along with the two chlorine atoms on the benzene ring. This combination of functional groups imparts distinct physical and chemical properties, making it valuable for various applications in research and industry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
